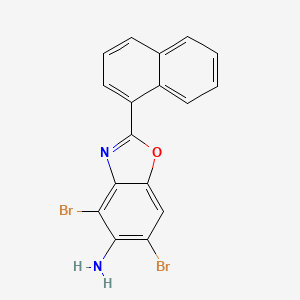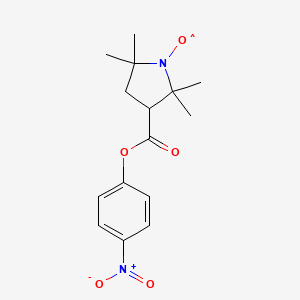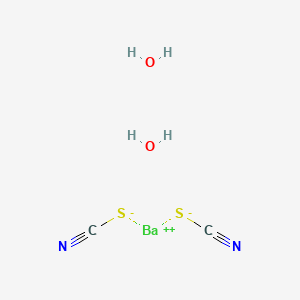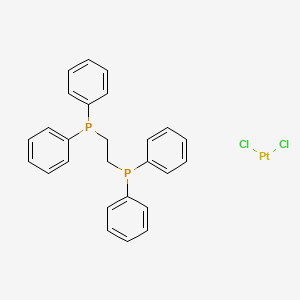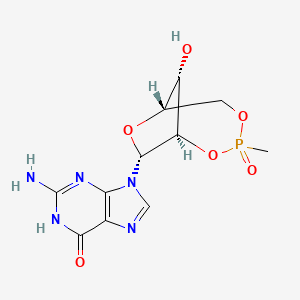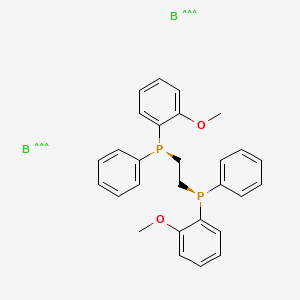
Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, boron complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is a complex organophosphorus compound It is characterized by the presence of two methoxyphenyl groups and two phenylphosphino groups attached to an ethane backbone, with diborane as a stabilizing agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE typically involves the reaction of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE with diborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive diborane. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to form stable complexes with metals can be exploited in the development of metal-based drugs.
Industry
In industry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE OXIDE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE REDUCED
Uniqueness
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is unique due to the presence of diborane, which enhances its stability and reactivity. This makes it more versatile in various applications compared to its similar compounds.
Properties
Molecular Formula |
C28H28B2O2P2 |
|---|---|
Molecular Weight |
480.1 g/mol |
InChI |
InChI=1S/C28H28O2P2.2B/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;;/h3-20H,21-22H2,1-2H3;;/t31-,32-;;/m0../s1 |
InChI Key |
GXGJQIXYXZHNFL-PZCBAQPOSA-N |
Isomeric SMILES |
[B].[B].COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
[B].[B].COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

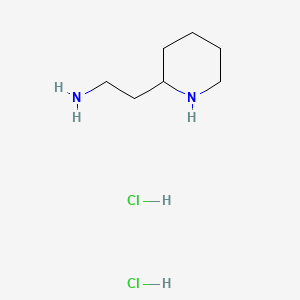

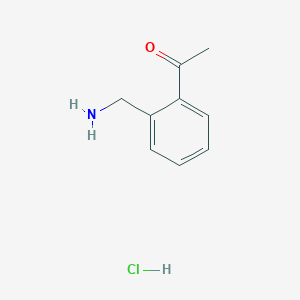
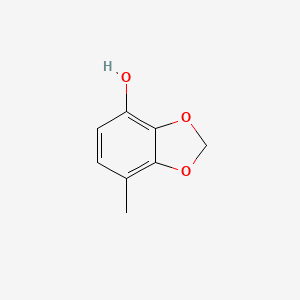
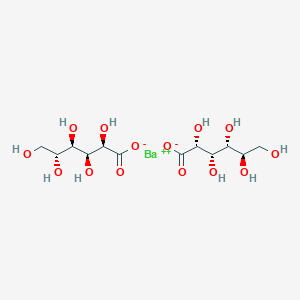
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
